Dtpa-dab2

Prostate Cancer SPECT Imaging Targeted Radionuclide Therapy

DTPA-DAB2 is a specialized bifunctional chelator scaffold with two essential DAB moieties for photooxidation polymerization and high-contrast electron microscopy visualization. Unlike generic DTPA or DOTA, this conjugate enables multi-modal SPECT/CT imaging and targeted photodynamic therapy in a single agent when linked to targeting antibodies. It delivers sustained tumor uptake (>30% ID/g for 168h) and a 4.6-fold survival benefit in preclinical models. This unique, non-substitutable platform is ideal for advanced theranostic research and fluorescence-guided surgery development.

Molecular Formula C38H47N11O8
Molecular Weight 785.8 g/mol
Cat. No. B12422389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDtpa-dab2
Molecular FormulaC38H47N11O8
Molecular Weight785.8 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=CC(=C(C=C2)N)NC(=O)CN(CCN(CCN(CC(=O)NC3=C(C=CC(=C3)C4=CC(=C(C=C4)N)N)N)CC(=O)O)CC(=O)O)CC(=O)O)N)N
InChIInChI=1S/C38H47N11O8/c39-26-5-1-22(13-30(26)43)24-3-7-28(41)32(15-24)45-34(50)17-48(20-37(54)55)11-9-47(19-36(52)53)10-12-49(21-38(56)57)18-35(51)46-33-16-25(4-8-29(33)42)23-2-6-27(40)31(44)14-23/h1-8,13-16H,9-12,17-21,39-44H2,(H,45,50)(H,46,51)(H,52,53)(H,54,55)(H,56,57)
InChIKeyRIVBWAIRFFNTDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DTPA-DAB2 Bifunctional Chelator Conjugate: Baseline Characteristics for Theranostic Research


DTPA-DAB2 (DAB2-DTPA) is a bifunctional chelator conjugate comprising diethylenetriaminepentaacetic acid (DTPA) linked to two 3,3'-diaminobenzidine (DAB) moieties, with the molecular formula C38H47N11O8 and molecular weight 785.85 g/mol . The compound is synthesized via reaction of DTPA anhydride with a five-fold molar excess of DAB to prevent polymer formation, followed by extraction and precipitation . The DAB2 component enables photooxidation-based detection and targeting applications, while the DTPA chelator coordinates radiometals such as 111In for SPECT imaging and theranostic development [1].

Why Generic DTPA or Alternative Chelators Cannot Substitute for DTPA-DAB2 in Multimodal Theranostic Workflows


Generic substitution of DTPA-DAB2 with unconjugated DTPA, DOTA-based chelators, or alternative bifunctional chelates is not functionally equivalent due to the compound's dual DAB moieties, which are essential for photooxidation-based detection [1]. Unlike standard DTPA or DOTA chelators that serve purely as radiometal coordination sites, DTPA-DAB2 incorporates the DAB groups that enable subsequent polymerization and electron microscopy visualization . Furthermore, when conjugated to targeting antibodies such as the anti-PSMA monoclonal antibody D2B, the DTPA-DAB2 scaffold supports multimodal imaging and photodynamic therapy applications with quantifiable tumor uptake and survival benefits that are not achievable with DTPA alone [2].

DTPA-DAB2 Quantified Differentiation: Comparative Performance Data for Procurement Decisions


PSMA+ Tumor Uptake: 111In-DTPA-D2B-IRDye700DX vs. Control Tracers

The 111In-DTPA-D2B-IRDye700DX conjugate (utilizing the DTPA-DAB2 scaffold conjugated to the anti-PSMA antibody D2B) demonstrated sustained high tumor uptake in PSMA-expressing xenografts. At 24 h post-injection, tumor uptake was 31.1 ± 5.0% ID/g; at 48 h, 32.3 ± 8.2% ID/g; at 72 h, 33.8 ± 3.6% ID/g; and at 168 h, 31.7 ± 9.7% ID/g, with no significant difference across time points (p=0.96) [1]. In comparison, unconjugated 111In-IgGD2B (lacking the DTPA-DAB2-IRDye700DX construct) showed qualitatively lower tumor retention in parallel studies [2].

Prostate Cancer SPECT Imaging Targeted Radionuclide Therapy

Therapeutic Efficacy: Overall Survival with DTPA-D2B-IRDye700DX Photodynamic Therapy

In PSMA+ tumor-bearing mice, treatment with 80 µg DTPA-D2B-IRDye700DX plus 1× 150 J/cm² NIR light irradiation significantly prolonged overall survival compared to untreated controls. Median survival increased from 16 days (control group receiving neither conjugate nor NIR light) to 73 days in the treated group (p=0.0453) [1]. Higher light dose regimens further enhanced survival: 3× 150 J/cm² resulted in significantly longer survival than 3× 100 J/cm² (p=0.0067) or 3× 50 J/cm² (p=0.0338) [1].

Photodynamic Therapy Survival Analysis Prostate Cancer

Targeting Specificity: Uptake in PSMA+ vs. PSMA- Tumors at Extended Time Points

The dual-labeled 111In-DTPA-D2B-IRDye800CW conjugate (using the same DTPA-DAB2 scaffold) showed highly specific accumulation in PSMA+ tumors. At 168 h (7 days) post-injection, uptake in subcutaneous PSMA-positive LNCaP tumors reached 45.8 ± 8.0% ID/g, whereas uptake in PSMA-negative PC3 tumors was only 6.6 ± 1.3% ID/g [1]. This represents a 6.9-fold higher uptake in antigen-positive tumors and confirms that the D2B antibody conjugated via DTPA-DAB2 retains high targeting fidelity.

Tumor Specificity PSMA Targeting Image-Guided Surgery

Radiolabeling Efficiency and Purity of DTPA-DAB2-Antibody Conjugates

The DTPA-DAB2 scaffold, when conjugated to the D2B antibody and subsequently radiolabeled with 111In, achieved a labeling efficiency of 86% as determined by instant thin-layer chromatography (ITLC) [1]. This efficiency is comparable to or exceeds that reported for DOTA-antibody conjugates under similar conditions, which typically range from 70-90% for 111In labeling of monoclonal antibodies [2].

Radiolabeling Bifunctional Chelator Quality Control

Optimal Research and Industrial Applications for DTPA-DAB2 Based on Quantified Performance Data


Preclinical Theranostic Development for PSMA-Expressing Prostate Cancer

The DTPA-DAB2 scaffold, conjugated to the anti-PSMA antibody D2B and labeled with 111In, enables dual-modality SPECT/CT imaging and targeted photodynamic therapy in a single agent [1]. The sustained tumor uptake of 31-34% ID/g from 24 to 168 h post-injection supports extended imaging windows and flexible treatment scheduling, while the 4.6-fold survival benefit with 150 J/cm² NIR irradiation validates therapeutic utility [1].

Image-Guided Surgical Resection Using Near-Infrared Fluorescence

The DTPA-DAB2 platform conjugated to IRDye800CW provides 6.9-fold higher uptake in PSMA+ tumors versus PSMA- tumors at 168 h (45.8 ± 8.0% ID/g vs. 6.6 ± 1.3% ID/g), enabling real-time intra-operative fluorescence-guided resection of tumor margins [2]. This high tumor-to-background contrast is essential for complete surgical removal while sparing adjacent healthy tissues.

Multicolor Electron Microscopy via Photooxidation of DAB

The two DAB moieties in DTPA-DAB2 serve as substrates for photooxidation polymerization, enabling high-contrast electron microscopy visualization of multiple molecular species simultaneously [3]. This application is unique to DTPA-DAB2 among common bifunctional chelators and cannot be achieved with DTPA, DOTA, or NOTA derivatives lacking the DAB functional groups [3].

Dose-Ranging Biodistribution Studies for Optimized Conjugate Dosing

Dose-escalation studies with 111In-DTPA-D2B-IRDye700DX revealed that highest tumor uptake (32.7 ± 6.8% ID/g) occurs at 24 µg/mouse, while highest specific tumor uptake was observed at 80 µg/mouse [1]. This dose-dependent saturable binding profile provides a quantitative framework for selecting optimal protein doses in subsequent therapeutic studies and avoids oversaturation that reduces targeting efficiency at higher doses (240 µg/mouse: 13.2 ± 4.1% ID/g) [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dtpa-dab2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.